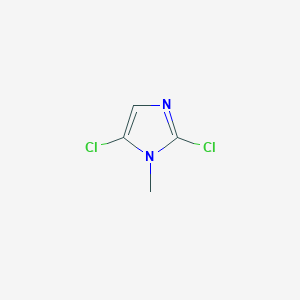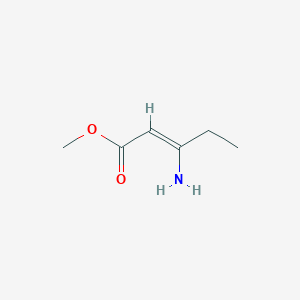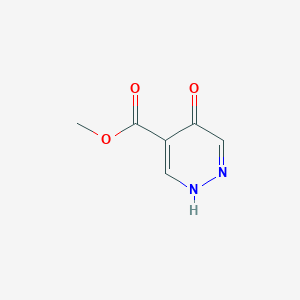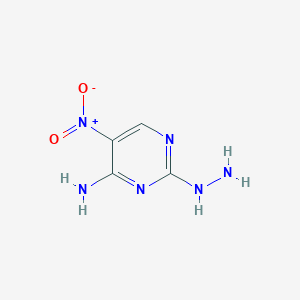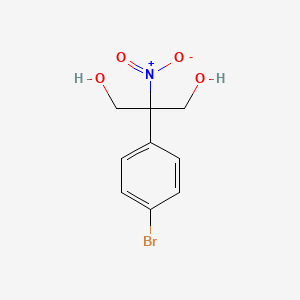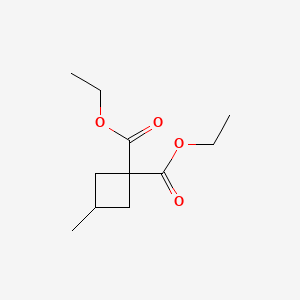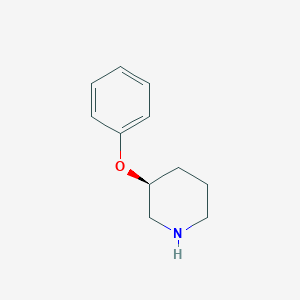![molecular formula C13H11NO3 B6597805 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid CAS No. 1083380-65-7](/img/structure/B6597805.png)
3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Formyl-1H-pyrrol-1-yl)methyl]benzoic acid is a heterocyclic compound with the empirical formula C13H11NO3 and a molecular weight of 229.23 g/mol . This compound features a benzoic acid moiety linked to a pyrrole ring via a formyl group, making it a valuable building block in organic synthesis and medicinal chemistry .
Mecanismo De Acción
Target of Action
It is known that pyrrole-containing compounds, which include this compound, have a broad range of biological activities . They are involved in various biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and many more .
Mode of Action
Pyrrole-containing compounds are known to interact with their targets in diverse ways, leading to a variety of biological effects .
Biochemical Pathways
It’s known that pyrrole-containing compounds can affect a wide range of biochemical pathways .
Result of Action
It’s known that pyrrole-containing compounds can have a wide range of effects at the molecular and cellular level .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid typically involves the condensation of a pyrrole derivative with a benzoic acid derivative. One common method includes the reaction of 2-formylpyrrole with methyl benzoate under acidic conditions to form the desired product . The reaction conditions often involve the use of a strong acid catalyst, such as hydrochloric acid, and heating to facilitate the condensation reaction.
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Formyl-1H-pyrrol-1-yl)methyl]benzoic acid undergoes various chemical reactions, including:
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3/H2SO4)
Major Products Formed
Oxidation: 3-[(2-Carboxy-1H-pyrrol-1-yl)methyl]benzoic acid
Reduction: 3-[(2-Hydroxymethyl-1H-pyrrol-1-yl)methyl]benzoic acid
Substitution: Halogenated or nitrated derivatives of the pyrrole ring
Aplicaciones Científicas De Investigación
3-[(2-Formyl-1H-pyrrol-1-yl)methyl]benzoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Comparación Con Compuestos Similares
Similar Compounds
2-Formylpyrrole: A simpler analog with similar reactivity but lacking the benzoic acid moiety.
3-[(2-Hydroxymethyl-1H-pyrrol-1-yl)methyl]benzoic acid: A reduced form of the compound with different chemical properties.
3-[(2-Carboxy-1H-pyrrol-1-yl)methyl]benzoic acid:
Uniqueness
3-[(2-Formyl-1H-pyrrol-1-yl)methyl]benzoic acid is unique due to its combination of a formyl group, a pyrrole ring, and a benzoic acid moiety. This structure provides a versatile platform for chemical modifications and the development of novel compounds with diverse applications in research and industry .
Propiedades
IUPAC Name |
3-[(2-formylpyrrol-1-yl)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-9-12-5-2-6-14(12)8-10-3-1-4-11(7-10)13(16)17/h1-7,9H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAISJSKPMHDWBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CN2C=CC=C2C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083380-65-7 |
Source


|
| Record name | 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


